RAS inhibitor Abd-7
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Overview
Description
RAS inhibitor Abd-7 is a potent RAS-binding compound with a dissociation constant (Kd) of 51 nM. It functions as a RAS-effector protein-protein interaction inhibitor, interacting with RAS inside cells to prevent RAS-effector interactions and inhibit endogenous RAS-dependent signaling . This compound is particularly significant in cancer research due to its ability to disrupt the protein-protein interactions of various mutant KRAS proteins with PI3K, CRAF, and RALGDS, as well as NRAS Q61H and HRAS G12V .
Preparation Methods
The synthetic routes and reaction conditions for RAS inhibitor Abd-7 involve a series of chemical reactions designed to produce the compound with high purity. The industrial production methods typically involve the use of advanced organic synthesis techniques, including the use of specific reagents and catalysts to ensure the desired chemical structure is achieved. The compound is often synthesized in a solid form and can be dissolved in solvents like DMSO for use in various applications .
Chemical Reactions Analysis
RAS inhibitor Abd-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RAS inhibitor Abd-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the effects of inhibiting these interactions.
Biology: Helps in understanding the role of RAS proteins in cellular signaling and their impact on cell growth and proliferation.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting cancers with RAS mutations.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research
Mechanism of Action
The mechanism of action of RAS inhibitor Abd-7 involves its interaction with RAS proteins inside cells. By binding to RAS, it prevents the interaction between RAS and its effector proteins, thereby inhibiting RAS-dependent signaling pathways. This disruption of signaling pathways can lead to the inhibition of cell growth and proliferation, making it a valuable tool in cancer research .
Comparison with Similar Compounds
RAS inhibitor Abd-7 is unique in its ability to inhibit RAS-effector protein-protein interactions with high potency. Similar compounds include:
PPIN-1 and PPIN-2: These compounds also bind to RAS but do not show the same level of inhibition of RAS-effector interactions as Abd-7.
This compound stands out due to its specific binding affinity and its effectiveness in disrupting RAS-dependent signaling pathways, making it a valuable compound in the study and treatment of RAS-related cancers .
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHFDJNRRCUOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.